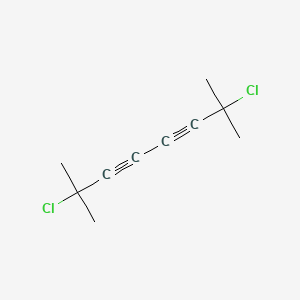
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is a chemical compound with the molecular formula C10H14Cl2. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to an octadiyne backbone. It is a member of the alkyne family, which is known for its triple bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethyl-3,5-octadiyne.
Chlorination: The introduction of chlorine atoms is achieved through chlorination reactions. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of triple bonds and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyl-3,5-octadiyne-2,7-diol: This compound has hydroxyl groups instead of chlorine atoms.
1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol: Similar structure but with different functional groups.
Uniqueness
3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
2431-48-3 |
|---|---|
Fórmula molecular |
C10H12Cl2 |
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
2,7-dichloro-2,7-dimethylocta-3,5-diyne |
InChI |
InChI=1S/C10H12Cl2/c1-9(2,11)7-5-6-8-10(3,4)12/h1-4H3 |
Clave InChI |
FLCBMIQHUHLSRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#CC(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



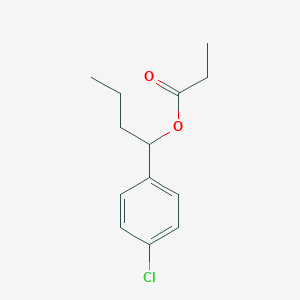
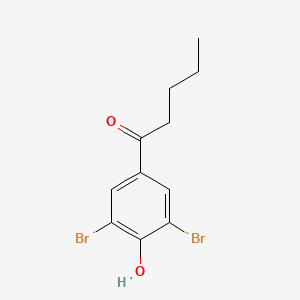


![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
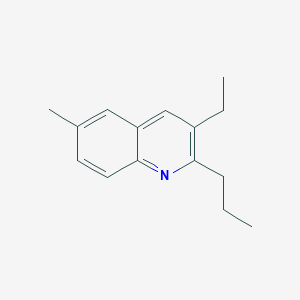
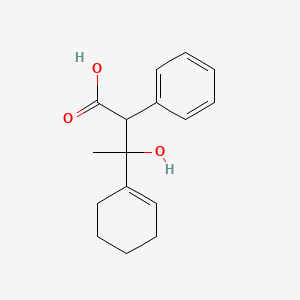

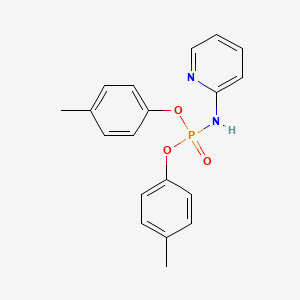
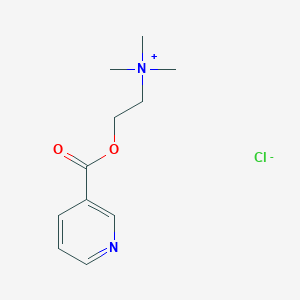

![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
